1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring, sulfonamide group, and the introduction of fluorine atoms. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group and the difluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorinated structure.
Fluorobenzonitrile: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-(4-FLUOROPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of multiple functional groups and fluorine atoms, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(difluoromethyl)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2S/c1-13-17(12-26(23-13)18(20)21)29(27,28)25(11-16-7-9-22-24(16)2)10-8-14-3-5-15(19)6-4-14/h3-7,9,12,18H,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJIYGETPFVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CCC2=CC=C(C=C2)F)CC3=CC=NN3C)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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